Norethandrolone
Overview
Description
Norethandrolone, also known as 17α-ethyl-19-nortestosterone, is a synthetic androgen and anabolic steroid (AAS) medication. It was first discovered in 1953 and introduced for medical use in 1956. This compound has been used to promote muscle growth and to treat severe burns, physical trauma, and aplastic anemia. its use has mostly been discontinued due to concerns about liver damage .
Mechanism of Action
Target of Action
Norethandrolone is a synthetic androgen and anabolic steroid (AAS) medication . The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as an agonist of the AR . This means it binds to the AR and activates it, leading to changes in gene expression. The activation of AR can lead to a variety of effects, including promoting muscle growth and treating severe burns, physical trauma, and aplastic anemia . It has strong anabolic effects relative to its androgenic effects . The drug also has strong progestogenic effects .
Biochemical Pathways
As an ar agonist, it is likely to impact pathways related to muscle growth and recovery, as well as pathways related to the development and maintenance of male secondary sexual characteristics .
Pharmacokinetics
It is known that this compound is taken orally . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are areas of ongoing research .
Result of Action
The activation of the AR by this compound can lead to a variety of effects. These include promoting muscle growth, treating severe burns, physical trauma, and aplastic anemia . Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause estrogenic effects like fluid retention, breast tenderness, and breast enlargement in men and liver damage .
Biochemical Analysis
Biochemical Properties
Norethandrolone interacts with various enzymes and proteins in the body. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It has strong anabolic effects relative to its androgenic effects . The drug also has strong progestogenic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause estrogenic effects like fluid retention, breast tenderness, and breast enlargement in men and liver damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a synthetic androgen and anabolic steroid, it is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Temporal Effects in Laboratory Settings
The effects of this compound on the binding of thyroxine (T4) in serum and on its peripheral metabolism in vivo have been studied . In doses of 40 or 50 mg daily, this compound decreased the T4-binding capacity of the thyroxine-binding globulin (TBG) and increased the binding capacity of the thyroxine-binding prealbumin (TBPA) .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, anabolic steroids like this compound have been shown to have a significant impact on muscle growth and physical performance in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a synthetic androgen and anabolic steroid, hence it is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) .
Transport and Distribution
Studies of the effect of this compound on the transport and peripheral metabolism of thyroxine were carried out in four patients lacking thyroxine-binding globulin . Before this compound administration, values for serum protein-bound iodine (PBI) were decreased and the proportion of free thyroxine increased .
Preparation Methods
Norethandrolone is synthesized through a series of chemical reactions starting from 19-nortestosterone. The synthetic route involves the ethylation of 19-nortestosterone at the 17α position. The reaction conditions typically include the use of strong bases and ethylating agents. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Norethandrolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 17α-ethyl-19-norandrost-4-en-3,17-dione.
Reduction: It undergoes hepatic reduction and conjugation, forming glucuronide and sulfide conjugates.
Substitution: The compound can undergo substitution reactions at the 17α position. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Norethandrolone has been used in various scientific research applications, including:
Chemistry: It is used as a reference compound in the study of anabolic steroids.
Biology: this compound is used to study the effects of androgens on muscle growth and development.
Medicine: It has been used to treat muscle wasting, severe burns, physical trauma, and aplastic anemia.
Industry: The compound is used in the development of new anabolic steroids and other related compounds
Comparison with Similar Compounds
Norethandrolone is similar to other anabolic steroids, such as nandrolone and methandrostenolone. it is unique in its strong progestogenic effects and its ability to promote muscle growth with relatively fewer androgenic effects. Similar compounds include:
Nandrolone: Another anabolic steroid with similar muscle growth-promoting effects but with different side effects.
Methandrostenolone: Known for its strong anabolic effects but with higher androgenic activity.
Oxandrolone: A milder anabolic steroid with fewer side effects but less potent anabolic effects compared to this compound
This compound’s unique combination of strong anabolic and progestogenic effects makes it a valuable compound in both medical and research settings, despite its potential side effects.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCJEIGTNNEMY-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023379 | |
Record name | Norethandrolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-78-8 | |
Record name | Norethandrolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethandrolone [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norethandrolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12787 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NORETHANDROLONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NORETHANDROLONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norethandrolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norethandrolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHANDROLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7W01638W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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